molecular formula C33H26BrN3O3S B11713194 6-bromo-3-{1-[(4-methylphenyl)sulfonyl]-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol

6-bromo-3-{1-[(4-methylphenyl)sulfonyl]-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol

Cat. No.: B11713194
M. Wt: 624.5 g/mol
InChI Key: FISBLYIOCLQMDS-JQIJEIRASA-N
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Description

6-BROMO-3-[1-(4-METHYLBENZENESULFONYL)-5-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a sulfonyl group, and multiple aromatic rings. Its synthesis and reactivity make it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 6-BROMO-3-[1-(4-METHYLBENZENESULFONYL)-5-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This is achieved through the reaction of a hydrazine derivative with an α,β-unsaturated ketone.

    Introduction of the sulfonyl group: This step involves the reaction of the pyrazole intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.

    Formation of the quinoline ring: This step involves the cyclization of the intermediate to form the final quinoline structure.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-BROMO-3-[1-(4-METHYLBENZENESULFONYL)-5-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-BROMO-3-[1-(4-METHYLBENZENESULFONYL)-5-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-BROMO-3-[1-(4-METHYLBENZENESULFONYL)-5-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-BROMO-3-[1-(4-METHYLBENZENESULFONYL)-5-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can be compared with other similar compounds, such as:

    4-Bromo-3-methylbenzenesulfonyl chloride: This compound shares the sulfonyl group and bromine atom but lacks the complex quinoline and pyrazole structures.

    N-bromosuccinimide (NBS): A brominating agent used in the synthesis of the target compound.

    Phenylethylene derivatives: Compounds with similar phenylethylene moieties but different substituents and overall structures.

The uniqueness of 6-BROMO-3-[1-(4-METHYLBENZENESULFONYL)-5-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE lies in its combination of functional groups and aromatic rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C33H26BrN3O3S

Molecular Weight

624.5 g/mol

IUPAC Name

6-bromo-3-[2-(4-methylphenyl)sulfonyl-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C33H26BrN3O3S/c1-22-12-17-27(18-13-22)41(39,40)37-26(16-14-23-8-4-2-5-9-23)21-30(36-37)32-31(24-10-6-3-7-11-24)28-20-25(34)15-19-29(28)35-33(32)38/h2-20,26H,21H2,1H3,(H,35,38)/b16-14+

InChI Key

FISBLYIOCLQMDS-JQIJEIRASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)/C=C/C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C=CC6=CC=CC=C6

Origin of Product

United States

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